Ácido N-Boc-amino-4-metiltiazol-5-carboxílico

Descripción general

Descripción

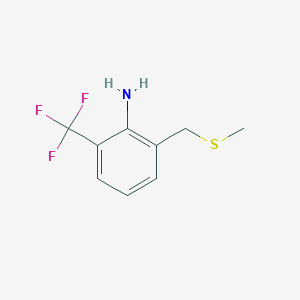

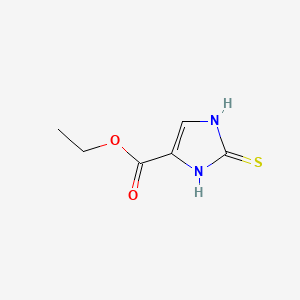

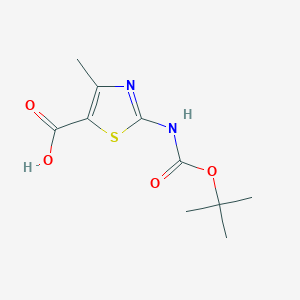

“N-Boc-amino-4-methylthiazole-5-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H14N2O4S and a molecular weight of 258.296 .

Synthesis Analysis

The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic acid involves the use of Boc-protected amines and amino acids. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of N-Boc-amino-4-methylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a carboxylic acid group . The compound also contains a Boc-protected amino group .Chemical Reactions Analysis

The Boc group in N-Boc-amino-4-methylthiazole-5-carboxylic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Aplicaciones Científicas De Investigación

Inhibidores de la xantina oxidasa

Los derivados del ácido tiazol-5-carboxílico, que incluyen el ácido N-Boc-amino-4-metiltiazol-5-carboxílico, se han estudiado como potentes inhibidores de la xantina oxidasa . La xantina oxidasa es una forma de xantina oxidorreductasa, una molibdoflavoproteína versátil que participa en el metabolismo de las purinas. Cataliza la hidroxilación oxidativa de la hipoxantina y la xantina para producir ácido úrico . Las aberraciones funcionales de la xantina oxidasa pueden conducir a muchas enfermedades como la gota y el daño oxidativo al tejido . Por lo tanto, la xantina oxidasa es un objetivo intensificado, cuya inhibición puede resultar en quimioterapia de amplio espectro para la gota, el cáncer, la inflamación y el daño oxidativo .

Protección N-Boc quimioselectiva

El ácido N-Boc-amino-4-metiltiazol-5-carboxílico se puede utilizar en la protección N-Boc quimioselectiva de aminas, aminoácidos y péptidos . Este proceso implica el uso de dicarbonato de di-terc-butilo y un catalizador en etanol . El catalizador se puede separar fácilmente de los productos de reacción mediante una simple filtración y se recupera para su reutilización directa . Este procedimiento se describe como simple y eficiente, y no da lugar a la formación de subproductos durante las reacciones catalizadas .

Análisis Bioquímico

Biochemical Properties

N-Boc-amino-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The compound’s interactions with this enzyme suggest its potential as an antibacterial agent. Additionally, N-Boc-amino-4-methylthiazole-5-carboxylic acid has been shown to exhibit binding affinity with various proteins, indicating its role in modulating protein functions .

Cellular Effects

N-Boc-amino-4-methylthiazole-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further highlights its significance in cellular function and regulation .

Molecular Mechanism

At the molecular level, N-Boc-amino-4-methylthiazole-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound’s ability to inhibit enzyme activity suggests its potential therapeutic applications in conditions such as gout and hyperuricemia. Additionally, N-Boc-amino-4-methylthiazole-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-amino-4-methylthiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Boc-amino-4-methylthiazole-5-carboxylic acid remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of N-Boc-amino-4-methylthiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, N-Boc-amino-4-methylthiazole-5-carboxylic acid can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

N-Boc-amino-4-methylthiazole-5-carboxylic acid is involved in various metabolic pathways, including those related to amino acid and carbohydrate metabolism . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it has been shown to interact with thiamin-dependent enzymes, which play a role in carbohydrate metabolism . These interactions suggest that N-Boc-amino-4-methylthiazole-5-carboxylic acid can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, N-Boc-amino-4-methylthiazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that N-Boc-amino-4-methylthiazole-5-carboxylic acid can be efficiently transported into cells, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of N-Boc-amino-4-methylthiazole-5-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, N-Boc-amino-4-methylthiazole-5-carboxylic acid has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects .

Propiedades

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNRXEYKJBDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373525 | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302963-94-6 | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.